molecular formula C28H26N2O3 B1446335 Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester CAS No. 885566-53-0

Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester

Cat. No. B1446335
M. Wt: 438.5 g/mol
InChI Key: HBCPLCIPKKSZPN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester is a useful research compound. Its molecular formula is C28H26N2O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • 1,3-Dipolar Cycloaddition Reactions : A study explored the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products. This research enhances understanding of the reactivity and potential applications of related quinazoline and benzoic acid derivatives in organic synthesis (Stauss, Härter, Neuenschwander, & Schindler, 1972).

  • Pharmacokinetics Study : Another study investigated the pharmacokinetics of a structurally similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester. This research offers insights into the distribution and bioavailability of related benzoic acid derivatives in biological systems, which could be relevant for the development of pharmaceuticals (Xu et al., 2020).

  • Synthesis of Radiopharmaceuticals : The synthesis of radiolabelled benzoic acid derivatives, such as 4-Amino[7-14C]benzoic acid, is vital in developing radiopharmaceuticals. This study's findings contribute to understanding how to synthesize and utilize these compounds in medical diagnostics and treatment (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Synthesis of Amino Acid Esters : Research on the direct condensation of ethyl [4-hydroxy-2-oxo--1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride reveals pathways to synthesize quinoline amino acid esters. This is significant for developing new compounds with potential therapeutic applications (Fathala & Pazdera, 2017).

  • Anti-bacterial and Anti-fungal Activities : A study on 6,8-dibromo-4(3H)quinazolinone derivatives, starting from a compound structurally similar to the benzoic acid derivative , showed significant anti-bacterial and anti-fungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).

properties

IUPAC Name

ethyl 4-[(6-ethyl-3-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPLCIPKKSZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester
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Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester

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